omega-Muricholic acid
Overview
Description
Omega-muricholic acid is a bile acid that is formed through bacterial action in the gut. Research has shown that the composition of bile acids, including omega-muricholic acid, can vary depending on the diet and the gut microbiota composition. Specifically, a strain of Clostridium group III has been isolated from rat feces, which can transform beta-muricholic acid, the main bile acid in germfree rats, into omega-muricholic acid . Additionally, a cooperative formation of omega-muricholic acid by intestinal microorganisms has been observed, where Eubacterium lentum and atypical Fusobacterium sp. strains convert beta-muricholic acid into omega-muricholic acid through a two-step process .
Synthesis Analysis
The synthesis of omega-muricholic acid involves the transformation of beta-muricholic acid by gut bacteria. Eubacterium lentum oxidizes the 6 beta-hydroxyl group of beta-muricholic acid to a 6-oxo group, which is then reduced to a 6 alpha-hydroxyl group by other bacterial species, resulting in the formation of omega-muricholic acid . This process has been observed both in vitro and in vivo in gnotobiotic rats.
Molecular Structure Analysis
While the specific molecular structure of omega-muricholic acid is not detailed in the provided papers, it is known that omega-3 fatty acids, in general, contain a characteristic double bond at the third position from the methyl end of the molecule . Omega-muricholic acid, as a bile acid, would have a steroid nucleus with a side chain, and the specific position and orientation of hydroxyl groups would define it as omega-muricholic acid.
Chemical Reactions Analysis
The chemical reactions involved in the formation of omega-muricholic acid are oxidation and reduction reactions carried out by gut bacteria . These reactions are specific to the hydroxyl groups on the bile acid molecule and result in the conversion of beta-muricholic acid to omega-muricholic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of omega-muricholic acid are not explicitly described in the provided papers. However, as a bile acid, it would be expected to have amphipathic properties, with both hydrophilic and hydrophobic regions, allowing it to emulsify fats and aid in digestion . The presence and position of hydroxyl groups on the steroid nucleus would influence its solubility and interaction with other molecules.
Relevance to Health and Disease
Omega-muricholic acid, as part of the bile acid pool, plays a role in lipid digestion and may have implications for health and disease. Omega-3 fatty acids, in general, have been studied extensively for their health benefits, including their potential to reduce the risk of cardiovascular disease, inflammation, and autoimmune diseases . The modulation of the gut microbiota by omega-3 fatty acids, including the impact on bile acid composition, may also have health implications .
Scientific Research Applications
Synthesis of ω-Muricholic Acid
- Scientific Field : Biochemistry
- Summary of Application : The synthesis of ω-Muricholic Acid is achieved through a biocatalyzed conversion of hyocholic acid . This process uses a small library of 7α- and 7β-HSDHs (hydroxysteroid dehydrogenases) .
- Methods of Application : The process has been optimized and performed avoiding the isolation of the 7-oxo intermediate using the appropriate coupled enzymes for the in situ cofactor regeneration .
- Results or Outcomes : The study showed that all these 7α-HSDHs were able to regioselectively and quantitatively oxidize hyocholic acid .
Treatment of Hepato-Intestinal Diseases
- Scientific Field : Medicine
- Summary of Application : Omega Muricholic Acid (wMCA) has shown promise as a new avenue for the clinical management of inflammatory bowel disease (IBD) .
- Methods of Application : Research has shown that wMCA can reduce intestinal inflammation in mice with IBD . Moreover, studies have identified interactions between microbes and wMCA production .
- Results or Outcomes : The applications of this technology include drug development for other diseases where wMCA is affected, studying bile acid impacts on the gut microbiome, and developing novel ways of modulating the microbiome-immune response to disease .
Anti-Cholestasis Effect
- Scientific Field : Pharmacology
- Summary of Application : Glycine-conjugated β muricholic acid (G-β-MCA) has been investigated for its potential anti-cholestasis effect .
- Methods of Application : The study was conducted on male Cyp2c70 KO mice .
- Results or Outcomes : The study is based on the hydrophilic physiochemical properties of G-β-MCA .
Profiling of Bile Acids
- Scientific Field : Biochemistry
- Summary of Application : Omega-Muricholic Acid is used in the targeted profiling of circulating and hepatic bile acids in human, mouse, and rat .
- Methods of Application : A UPLC-MRM-MS-validated method is used to determine the tissue and sera BA profiles in different species by quantifying 31 major and minor BA species in a single 21-min run .
- Results or Outcomes : The method generally provides good results in terms of intra- and interday precision, accuracy, and linearity, with limits of quantification between 2.5 and 20 nM .
PXR Ligand to Treat Hepato-Intestinal Diseases
- Scientific Field : Medicine
- Summary of Application : Omega Muricholic Acid (wMCA) is a novel, murine-specific bile acid and a PXR ligand that has shown promise in the clinical management of inflammatory bowel disease (IBD) .
- Methods of Application : Research has shown that wMCA can reduce intestinal inflammation in mice with IBD . Moreover, studies have identified interactions between microbes and wMCA production .
- Results or Outcomes : The applications of this technology include drug development for other diseases where wMCA is affected, studying bile acid impacts on the gut microbiome, and developing novel ways of modulating the microbiome-immune response to disease .
Role in Inflammatory Liver Diseases
- Scientific Field : Immunopathology
- Summary of Application : Bile acids and their signaling pathways are increasingly recognized as potential therapeutic targets for cholestatic and metabolic liver diseases . Omega-Muricholic Acid is one of the bile acids that play a role in these diseases .
- Methods of Application : Recent mouse studies have highlighted the importance of the interactions between bile acids and gut microbiome . Interfering with microbiome composition may be beneficial for cholestatic and metabolic liver diseases by modulating formation of secondary bile acids .
- Results or Outcomes : Different bile acid species have different signaling functions . Bile acid receptors such as FXR, VDR, and TGR5 are expressed in a variety of cells involved in innate as well as adaptive immunity, and specific microbial bile acid metabolites positively modulate immune responses of the host .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-NTPBNISXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415287 | |
Record name | omega-muricholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
omega-Muricholic acid | |
CAS RN |
6830-03-1 | |
Record name | ω-Muricholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | omega-muricholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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